molecular formula C7H2ClF3N2 B14128811 5-Chloro-4-(trifluoromethyl)nicotinonitrile CAS No. 1019115-12-8

5-Chloro-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B14128811
CAS No.: 1019115-12-8
M. Wt: 206.55 g/mol
InChI Key: WQGBVWXXKHRAIR-UHFFFAOYSA-N
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Description

5-Chloro-4-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C7H2ClF3N2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(trifluoromethyl)nicotinonitrile typically involves the chlorination and trifluoromethylation of nicotinonitrile derivatives. One common method includes the reaction of 4-(trifluoromethyl)nicotinonitrile with a chlorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)nicotinonitrile
  • 4-(trifluoromethyl)nicotinonitrile
  • 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Uniqueness

5-Chloro-4-(trifluoromethyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1019115-12-8

Molecular Formula

C7H2ClF3N2

Molecular Weight

206.55 g/mol

IUPAC Name

5-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H2ClF3N2/c8-5-3-13-2-4(1-12)6(5)7(9,10)11/h2-3H

InChI Key

WQGBVWXXKHRAIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(F)(F)F)C#N

Origin of Product

United States

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